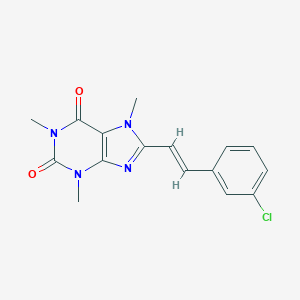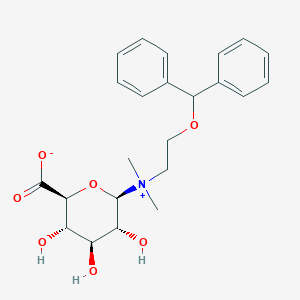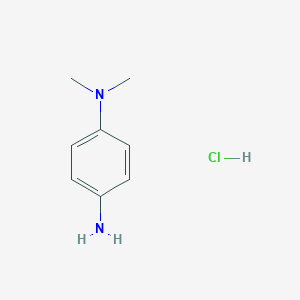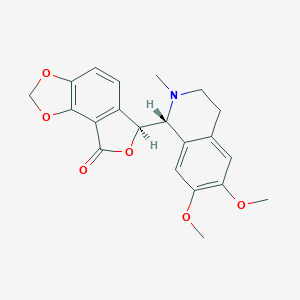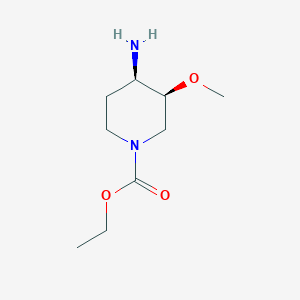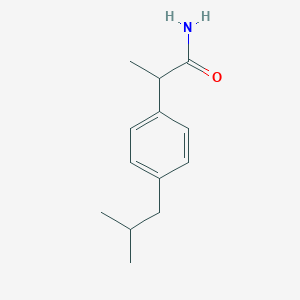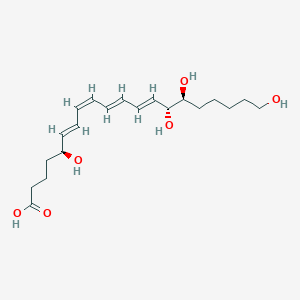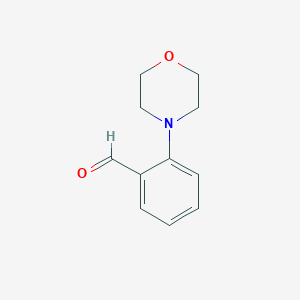
2-Morpholinobenzaldehyde
説明
2-Morpholinobenzaldehyde, also known as 2- (4-morpholinyl)benzaldehyde, is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of morpholines, including 2-Morpholinobenzaldehyde, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of 2-Morpholinobenzaldehyde consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Physical And Chemical Properties Analysis
2-Morpholinobenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±37.0 °C at 760 mmHg, and a melting point of 45-48ºC . It is a solid substance at room temperature .
科学的研究の応用
Gene Expression Manipulation
A novel approach using caged circular Morpholino oligomers (cMOs) has been introduced for manipulating gene expression in zebrafish. These caged cMOs, designed with a photocleavable moiety linking two ends, allow for photomodulation of gene expression. This method has successfully modulated β-catenin-2 and no tail expression in zebrafish embryos, offering a refined tool for studying gene functions within networks or for genes with multiple roles (Wang et al., 2012).
Medicinal Chemistry and Pharmacological Activity
Morpholine and its derivatives, including compounds like 2-Morpholinobenzaldehyde, are highlighted for their broad spectrum of biological activities and significant roles in drug design. Morpholine's versatility as a synthetic building block and its incorporation into bioactive molecules are attributed to its favorable physicochemical, biological, and metabolic properties. This review emphasizes the importance of morpholine as a privileged structure in medicinal chemistry, underscoring its contributions to developing enzyme inhibitors and selective affinity towards a variety of receptors (Kourounakis et al., 2020).
Biodegradable Material Synthesis
The synthesis and application of morpholine-2,5-dione derivatives, closely related to 2-Morpholinobenzaldehyde, in creating biodegradable polymers for medical applications, are extensively studied. These derivatives serve as cyclic monomers for producing materials used in nerve catheters, tissue engineering, and drug release carriers. The synthesis methods of these derivatives and their copolymers, along with their potential medical applications, are detailed, highlighting the advances in utilizing morpholine-based compounds for biodegradable material development (Yu, 2015).
Advanced Synthetic Techniques
Research on synthesizing 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine showcases the intricate methodologies employed in creating morpholine derivatives. This potent M1 selective muscarinic agonist's synthesis, relevant to antimicrobial applications, demonstrates the advanced synthetic techniques involved in producing morpholine-based compounds. The study underscores the strategic importance of bromination and cyclization steps, contributing to the overall yield and efficacy of the synthesis process (Kumar et al., 2007).
Safety And Hazards
特性
IUPAC Name |
2-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTAEWVBVHSDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371767 | |
| Record name | 2-Morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinobenzaldehyde | |
CAS RN |
58028-76-5 | |
| Record name | 2-Morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

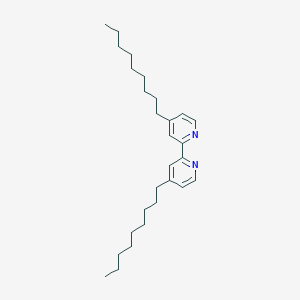
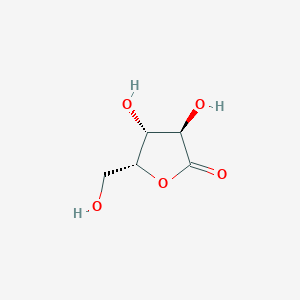
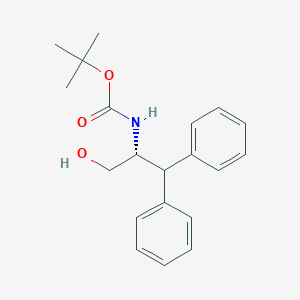
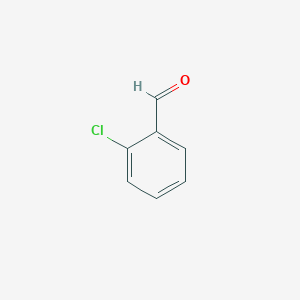
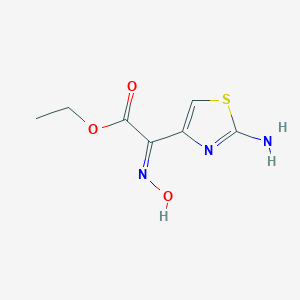
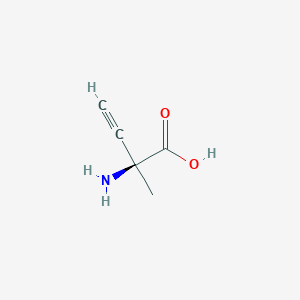
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
